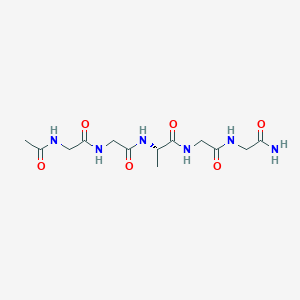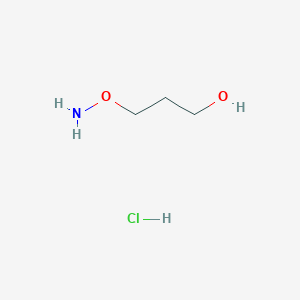
2-Butyl-2-(propan-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-(propan-2-yl)propane-1,3-diol is a chemical compound with the molecular formula C10H22O2 It is a type of diol, which means it contains two hydroxyl (-OH) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(propan-2-yl)propane-1,3-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with a carbonyl compound to form the desired diol. The reaction conditions often require anhydrous environments and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk polycondensation processes. This method allows for the large-scale production of the compound, which is essential for its application in various industries. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-(propan-2-yl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can result in the formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-Butyl-2-(propan-2-yl)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-(propan-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediol:
2-Methyl-1,3-propanediol: Another diol with similar functional groups but distinct reactivity and uses.
2-Butyl-2-ethyl-1,3-propanediol: Shares structural similarities but differs in its industrial applications and chemical behavior.
Uniqueness
2-Butyl-2-(propan-2-yl)propane-1,3-diol is unique due to its specific alkyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other diols may not be suitable.
Properties
CAS No. |
299171-88-3 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2-butyl-2-propan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-10(7-11,8-12)9(2)3/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
AQHPICNWFNXTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)(CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
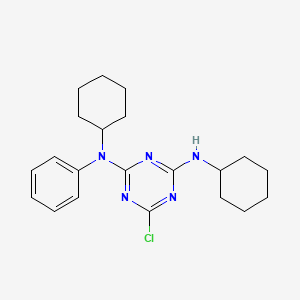
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
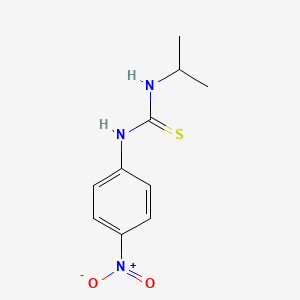
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
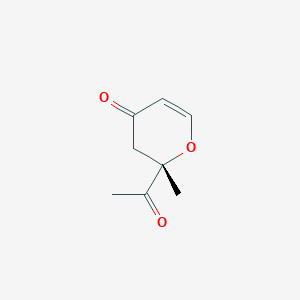
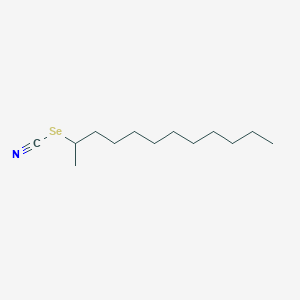
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
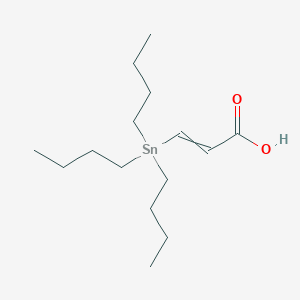
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
